![molecular formula C5H13IN4 B3272654 1,3-Diazepan-2-one hydrazone hydroiodide CAS No. 57076-93-4](/img/structure/B3272654.png)
1,3-Diazepan-2-one hydrazone hydroiodide
Overview
Description
1,3-Diazepan-2-one is a chemical compound with the molecular formula C5H10N2O . It’s also known by other names such as [1,3]-diazepan-2-one, 1,3-Diazepan-2-on, and Hexahydro-2H-1,3-diazepin-2-one . Hydrazone compounds have been noted for their unique biological action and excellent coordination ability, making them a hot topic in pharmaceutical research .
Synthesis Analysis
Hydrazones can be synthesized by combining suitable aldehydes with hydrazides . The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .Molecular Structure Analysis
The molecular structure of 1,3-Diazepan-2-one has been determined to be C5H10N2O . For a more detailed analysis of the molecular structure, advanced techniques such as X-ray diffraction pattern analysis can be used .Chemical Reactions Analysis
Hydrazones undergo various chemical reactions. For instance, crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Diazepan-2-one include an average mass of 114.146 Da and a monoisotopic mass of 114.079315 Da . For a more detailed analysis of the physical and chemical properties, advanced techniques such as spectroscopic and X-ray diffraction methods can be used .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine;hydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.HI/c6-9-5-7-3-1-2-4-8-5;/h1-4,6H2,(H2,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESUORAPBHVCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(NC1)NN.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diazepan-2-one hydrazone hydroiodide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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